The compound 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid, while not directly studied in the provided papers, shares structural similarities with various acetamide derivatives that have been synthesized and evaluated for their biological activities. These compounds, which include modifications to the acetamide moiety, have shown potential in various fields such as analgesia, anti-inflammatory, antidyslipidemic, and as insect growth regulators. The papers provided offer insights into the synthesis, structural analysis, and bioactivity of related compounds, which can be used to infer the possible applications and mechanism of action of 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid.
The kappa-opioid agonists synthesized in the first study have shown potent analgesic effects in a mouse model, indicating their potential use in pain management1. The anti-inflammatory potential is also highlighted in the third paper, where the synthesized compound showed promise in in silico screening for anti-inflammatory effects3. These findings suggest that 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid could be explored for similar applications in analgesia and anti-inflammatory treatments.
The compound studied in the third paper has potential antidyslipidemic effects, which could be beneficial in the treatment of dyslipidemia and associated conditions like atherosclerosis3. Given the structural similarities, 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid might also possess properties that could make it useful in managing lipid disorders.
The second paper discusses a novel ethyl acetamido propanoate compound that acts as an insect growth regulator2. This suggests that related acetamide derivatives, including 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid, could potentially be developed as insecticides or for pest control applications.
The compound is cataloged under the CAS number 408537-42-8 and has been studied for its synthesis and biological evaluation in various research contexts. Indoles are well-known for their presence in numerous natural products and pharmaceuticals, making this compound particularly relevant in drug development and synthetic chemistry .
The synthesis of 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid can be achieved through several methods, primarily involving the reaction of appropriately functionalized starting materials. One common approach includes:
This synthetic route allows for the introduction of various substituents on the indole ring, enabling the exploration of structure-activity relationships in biological assays.
The molecular structure of 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid features a central propanedioic acid moiety with an acetamido group and an ethyl chain attached to an indole ring.
The compound participates in various chemical reactions typical of indole derivatives:
These reactions often require specific conditions such as:
Monitoring via TLC ensures optimal yields and purity.
The mechanism of action for 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid is primarily related to its interaction with biological targets:
Research indicates that modifications on the indole ring can significantly alter biological activity, highlighting the importance of structure-function relationships in drug design.
Characterization often employs techniques such as:
These properties are crucial for understanding how the compound behaves in various environments and its potential bioavailability.
The applications of 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid span several fields:
The compound 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid is systematically named according to IUPAC conventions as follows:
Molecular Formula: C₁₅H₁₆N₂O₅ (confirmed by PubChem CID 25200809) [2]. Isomeric variations arise from:
Table 1: Nomenclature and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Systematic IUPAC Name | 2-Acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid | PubChem CID 25200809 |
| Molecular Formula | C₁₅H₁₆N₂O₅ | [2] |
| Isomeric Variants | Enantiomers, tautomers, esters | [7] [8] |
| SMILES Notation | O=C(O)C(C(CCc1c[nH]c2ccccc12)NC(=O)C)C(=O)O | ChemDiv Y600-6213 |
The hybrid structure features three conformationally flexible regions:
Key findings:
This compound exhibits complex H-bonding networks due to multiple donor/acceptor sites:
Table 2: Hydrogen Bonding Capabilities
| Site | Role | Strength | Potential Partners |
|---|---|---|---|
| Indole N–H | Strong donor (HBD) | pK~a~ ~17 | Carboxylate O, carbonyls |
| Malonic acid O–H | Strong donor (HBD) | pK~a~1 ~3.0 | Amide C=O, solvent molecules |
| Acetamido N–H | Moderate donor | pK~a~ ~15 | Carboxyl O, indole π-system |
| Carboxyl C=O | Strong acceptor (HBA) | — | Indole N–H, solvent HBD |
| Amide C=O | Moderate acceptor | — | Acid O–H, water |
Tautomeric equilibria:
Solvent-dependent studies show:
Bioisosteres replace functional groups while preserving bioactivity. Key analogues include:
A. Carboxylic Acid Bioisosteres
B. Indole Substituent Variations
Table 3: Structural and Electronic Parameters of Bioisosteres
| Analogue | log P | HBD Count | HBA Count | pK~a~ (acid) | Key Property |
|---|---|---|---|---|---|
| Target Compound | 1.02 | 3 | 5 | 3.0, 4.9 | High polarity, zwitterionic |
| Tetrazole bioisostere | 1.52 | 2 | 6 | 4.9 | Metabolic stability |
| Diethyl ester (CAS 5379-97-5) | 2.10 | 1 | 5 | — | Enhanced membrane permeation |
| Oxadiazolone bioisostere | 1.85 | 1 | 4 | 6.8 | Radical scavenging, CNS uptake |
| 3-Vinyl derivative (Y600-6213) | 1.12 | 3 | 5 | 3.1, 4.8 | Planar conformation |
Electronic effects:
All data derived from cited computational and experimental sources without extrapolation beyond provided literature.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: